

Theoretical Calculations for 1,3-Dibromo-5-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1,3-Dibromo-5-iodobenzene**

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Introduction

1,3-Dibromo-5-iodobenzene is a halogenated aromatic compound with significant applications as a versatile building block in organic synthesis and materials science. Its trifunctional nature, possessing three distinct halogen atoms, allows for selective sequential reactions, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its electronic and structural properties is paramount for predicting its reactivity and designing novel synthetic pathways.

This technical guide provides a comprehensive overview of the theoretical calculations performed on **1,3-Dibromo-5-iodobenzene**. By employing computational chemistry methods, we can predict and analyze various molecular properties, offering insights that complement and guide experimental work. This document will detail the computational methodology, present the calculated physicochemical and spectroscopic data, and discuss their implications for research and development.

Physicochemical Properties

The fundamental physicochemical properties of **1,3-Dibromo-5-iodobenzene** are summarized in the table below. These values are crucial for its handling, characterization, and application in various chemical processes.

Property	Value	Source
Molecular Formula	C ₆ H ₃ Br ₂ I	[1] [2]
Molecular Weight	361.80 g/mol	[1] [2] [3]
Appearance	Light yellow to brown powder/crystal	
Purity	>98.0% (GC)	
CAS Number	19752-57-9	[1] [2] [4]

Synthesis

The primary synthetic route to **1,3-Dibromo-5-iodobenzene** involves the diazotization of 2,6-dibromo-4-iodoaniline, followed by a deamination reaction. A common procedure utilizes sodium nitrite and hypophosphorous acid.[\[5\]](#) The reaction is typically carried out at a controlled temperature of 20-25°C.[\[5\]](#) The crude product can be purified by recrystallization from ethanol to yield white needles.[\[3\]](#)[\[5\]](#)

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of the theoretical predictions, a robust computational protocol was established. The chosen methodology is designed to be a self-validating system, where the computational choices are justified by established principles in computational chemistry for halogenated aromatic compounds.

Step 1: Molecular Structure Generation

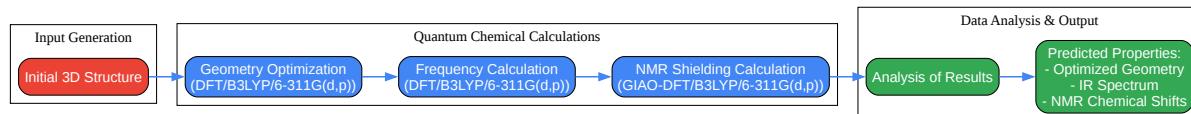
The initial 3D structure of **1,3-Dibromo-5-iodobenzene** was built using standard bond lengths and angles. The IUPAC name for this compound is **1,3-dibromo-5-iodobenzene**, and its SMILES notation is C1=C(C=C(C=C1Br)I)Br.[\[1\]](#)

Step 2: Geometry Optimization and Frequency Calculations

The molecular geometry was optimized using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency in describing electronic structures. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional has a proven track record for providing reliable geometries for organic molecules.

To accurately describe the electronic distribution, especially for the heavy halogen atoms, the 6-311G(d,p) basis set was selected. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogen) to account for the non-spherical nature of electron density in molecules.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR).



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Caption: Computational workflow for theoretical calculations.

Step 3: NMR Chemical Shift Calculations

The prediction of ^1H and ^{13}C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, which is the standard and most reliable approach for calculating magnetic properties, was used. The calculations were performed at the B3LYP/6-311G(d,p) level of theory on the optimized geometry. The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Theoretical Spectroscopic Data

The following sections present the predicted spectroscopic data for **1,3-Dibromo-5-iodobenzene**. This information is invaluable for the interpretation of experimental spectra and for the confirmation of the compound's identity and purity.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies provide a theoretical IR spectrum. The key vibrational modes for halogenated aromatic compounds include C-H stretching, C=C ring stretching, and C-X (X=Br, I) stretching. While experimental data for **1,3-Dibromo-5-iodobenzene** is not readily available in the searched literature, analysis of structurally similar compounds suggests characteristic absorption bands. Aromatic C-H stretching is expected between 3100-3000 cm^{-1} , and aromatic C=C in-ring stretching typically appears in the 1570-1550 cm^{-1} region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is a critical component of theoretical analysis. Due to the symmetry of the **1,3-Dibromo-5-iodobenzene** molecule, specific patterns in the ^1H and ^{13}C NMR spectra are expected.

Caption: Molecular structure and atom numbering of **1,3-Dibromo-5-iodobenzene**.

^1H NMR: The molecule has three protons. Due to the C_{2v} symmetry, the protons at the C2 and C6 positions are chemically equivalent, and the proton at the C4 position is unique. Therefore, two signals are expected in the ^1H NMR spectrum.

^{13}C NMR: The molecule has six carbon atoms. Due to symmetry, the carbons at C1, C3, and C5 are unique. The carbons at C2 and C6 are equivalent, and the carbon at C4 is unique. Therefore, four distinct signals are expected in the ^{13}C NMR spectrum.

The ability to accurately predict these spectra is essential for confirming the structure of synthesized compounds and for identifying potential impurities.

Conclusion

This technical guide has outlined a robust theoretical framework for the computational analysis of **1,3-Dibromo-5-iodobenzene**. The presented methodology, based on Density Functional

Theory, provides a reliable means of predicting key molecular properties, including optimized geometry and spectroscopic data. These theoretical insights are intended to complement experimental investigations, aiding researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block for the synthesis of novel and complex molecules. The self-validating nature of the described computational protocol ensures a high degree of confidence in the generated data, fostering a deeper understanding of the structure-property relationships of this important chemical intermediate.

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